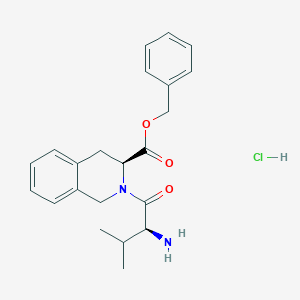
(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C22H27ClN2O3 and its molecular weight is 402.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₃₁ClN₂O₃. It has a molecular weight of 402.9 g/mol . The compound features a tetrahydroisoquinoline core, which is known for its structural versatility and potential pharmacological applications.
Anticoagulant Activity
Research indicates that tetrahydroisoquinoline derivatives can act as anticoagulants by inhibiting factor Xa (fXa), a crucial serine protease in the coagulation cascade. Studies have shown that modifications to the THIQ scaffold enhance its efficacy as an anticoagulant. Specifically, (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl) derivatives exhibit significant activity against fXa due to their structural features that facilitate binding to the active site of the enzyme .
Neuroprotective Effects
Tetrahydroisoquinoline derivatives have also been explored for their neuroprotective properties. They are implicated in the treatment of dopaminergic nerve diseases. For instance, compounds similar to (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl) have been shown to exert protective effects on neuronal cells under stress conditions, potentially through modulation of neuroinflammatory pathways and apoptosis .
PPARγ Agonist Activity
Another significant aspect of the biological activity of tetrahydroisoquinoline derivatives is their role as peroxisome proliferator-activated receptor gamma (PPARγ) agonists. These compounds can influence metabolic processes and are being studied for their potential in treating metabolic disorders such as diabetes .
Synthesis and Evaluation
A study focused on synthesizing various tetrahydroisoquinoline derivatives, including (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl), highlighted their anticoagulant properties. The synthesized compounds were evaluated for their ability to inhibit fXa in vitro, demonstrating promising results that suggest a potential therapeutic application in anticoagulation therapy .
Neuroprotective Studies
In another investigation, researchers assessed the neuroprotective effects of tetrahydroisoquinoline derivatives on cultured neuronal cells subjected to oxidative stress. The results indicated that these compounds significantly reduced cell death and inflammation markers compared to controls, suggesting their utility in developing treatments for neurodegenerative diseases .
PPARγ Activation Assays
Furthermore, several studies have assessed the ability of tetrahydroisoquinoline derivatives to activate PPARγ. The findings revealed that certain structural modifications enhanced agonist activity, leading to increased glucose uptake in adipocytes and improved insulin sensitivity in preclinical models .
Summary Table of Biological Activities
特性
IUPAC Name |
benzyl (3S)-2-[(2S)-2-amino-3-methylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3.ClH/c1-15(2)20(23)21(25)24-13-18-11-7-6-10-17(18)12-19(24)22(26)27-14-16-8-4-3-5-9-16;/h3-11,15,19-20H,12-14,23H2,1-2H3;1H/t19-,20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZKTGMHLDJLKO-FKLPMGAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC3=CC=CC=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)OCC3=CC=CC=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166169-15-9 |
Source


|
| Record name | 166169-15-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














